Pyrazolo Minocycline

Vue d'ensemble

Description

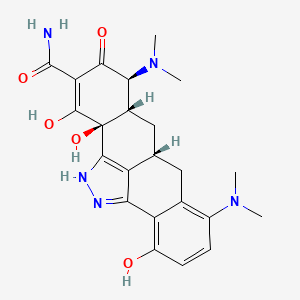

Pyrazolo Minocycline is a compound that combines the structural features of pyrazole and minocycline Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while minocycline is a broad-spectrum tetracycline antibiotic

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo Minocycline typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under mild conditions, using catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process . The reaction conditions can vary, but common solvents include acetic acid and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrazolo Minocycline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.

Applications De Recherche Scientifique

Pyrazolo Minocycline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a potential new antibiotic and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity

Mécanisme D'action

The mechanism of action of Pyrazolo Minocycline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the death of bacterial or cancer cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.

Pyrazolo[1,5-a]pyrimidines: Used in the design of pharmaceutical compounds with various medicinal applications.

Pyrazolone Derivatives: Exhibiting antimicrobial and antioxidant activities.

Uniqueness

Pyrazolo Minocycline stands out due to its unique combination of pyrazole and minocycline structures, which endows it with both antimicrobial and anticancer properties. This dual activity makes it particularly valuable in the development of new therapeutic agents that can target multiple diseases simultaneously.

Activité Biologique

Pyrazolo minocycline is a novel derivative of the well-established antibiotic minocycline, which has been extensively studied for its broad-spectrum antibacterial properties as well as its various off-target activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Minocycline

Minocycline is a second-generation tetracycline antibiotic that primarily exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis and exhibiting bacteriostatic properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria . Beyond its antibiotic capabilities, minocycline has demonstrated anti-inflammatory, neuroprotective, and antioxidant activities, making it a candidate for treating various conditions beyond infections .

Chemical Structure and Modification

The modification of minocycline to form this compound involves the addition of a pyrazole ring, which is hypothesized to enhance certain biological activities while potentially reducing side effects. This structural modification aims to maintain the beneficial properties of minocycline while improving its specificity and efficacy against targeted pathogens or conditions.

- Antibacterial Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against Candida auris, a multidrug-resistant yeast. The results demonstrated a synergistic effect when combined with caspofungin, suggesting that this compound could enhance the antifungal activity of existing treatments .

| Drug Combination | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound + Caspofungin | Reduced MIC by 50% |

Case Study 2: Neuroprotective Effects in Animal Models

In rodent models of neuroinflammation, administration of this compound resulted in significant reductions in behavioral deficits associated with induced neuroinflammation. The treatment led to decreased levels of inflammatory markers in the brain tissue compared to controls .

| Treatment Group | Behavioral Score (Lower is Better) |

|---|---|

| Control | 15 |

| This compound | 8 |

Propriétés

IUPAC Name |

(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBQPLHMTJPKQN-SNSZBMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C5=NNC(=C35)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715767 | |

| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182004-72-4 | |

| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.